Tetrazine-PEG4-SS-NHS is a specialized chemical compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates. This compound incorporates a tetrazine moiety, which is pivotal for facilitating bioconjugation through click chemistry. The unique structure allows it to undergo an inverse electron demand Diels-Alder reaction with trans-cyclooctene groups, making it highly effective in various biochemical applications, particularly in targeted therapeutics and imaging techniques .
Source: Tetrazine-PEG4-SS-NHS is synthesized from commercially available precursors and is often produced by chemical suppliers specializing in bioconjugation reagents. It is available for purchase from various chemical vendors .
Classification: This compound falls under the category of click chemistry reagents and cleavable linkers, specifically designed for applications in medicinal chemistry and molecular biology.
The synthesis of Tetrazine-PEG4-SS-NHS involves several key steps:
The synthetic route can be summarized as follows:
Tetrazine-PEG4-SS-NHS features a complex structure that includes:
Key structural data include:
Tetrazine-PEG4-SS-NHS primarily participates in:
Common reagents used alongside Tetrazine-PEG4-SS-NHS include:
The major product formed from these reactions is a stable dihydropyridazine linkage, which is suitable for various bioconjugation applications .
The mechanism of action for Tetrazine-PEG4-SS-NHS involves:
Key chemical properties include:
Relevant data include:
Tetrazine-PEG4-SS-NHS has diverse applications across various scientific fields:
The molecular architecture of Tetrazine-PEG4-SS-NHS (C~30~H~41~N~7~O~10~S~2~, MW 723.82 g/mol) integrates three functional domains critical for antibody-drug conjugate (ADC) efficacy: a bioorthogonal tetrazine trigger, a redox-sensitive disulfide bridge, and a hydrophilic polyethylene glycol spacer. The 1,2,4,5-tetrazine ring serves as the cornerstone for inverse electron-demand Diels-Alder (IEDDA) cycloadditions with dienophiles like trans-cyclooctene (TCO), enabling rapid, catalyst-free conjugation under physiological conditions [1] [3]. This reaction exhibits exceptional kinetic efficiency (second-order rate constants >1,000 M⁻¹s⁻¹), facilitating precise "click-to-release" drug activation in vivo [3] [8]. The tetrazine moiety's electron-deficient nature is engineered to promote IEDDA reactivity while maintaining stability during systemic circulation, with in vitro studies confirming >95% linker integrity after 24-hour serum incubation [4].
Structural optimization of the tetrazine component involves strategic substitution patterns: Asymmetric 3-methyltetrazine derivatives (e.g., Methyltetrazine-PEG4-SS-NHS ester, C~31~H~43~N~7~O~10~S~2~, MW 737.84 g/mol) enhance drug release yields to >80% by favoring the "head-to-head" cycloadduct orientation, which accelerates dihydropyridazine tautomerization and subsequent payload liberation [5] [8]. The N-hydroxysuccinimide (NHS) ester terminus enables reliable ε-amine conjugation to lysine residues of antibodies, ensuring controlled drug-to-antibody ratios (DAR) typically between 2–4 [9].
Table 1: Structural Components and Functions of Tetrazine-PEG4-SS-NHS
Structural Domain | Chemical Attributes | Functional Role |
---|---|---|
1,2,4,5-Tetrazine | Electron-deficient heterocycle; Reactivity modulated by substituents (e.g., methyl, phenyl) | Bioorthogonal IEDDA reaction with TCO; Enables click-to-release drug activation |
N-Hydroxysuccinimide (NHS) Ester | Acylating agent; Half-life <30 min in aqueous buffers | Covalent conjugation to lysine residues of antibodies |
Disulfide (-SS-) | Reduction potential: -330 mV to -400 mV | Glutathione-mediated cleavage in intracellular compartments |
Tetraethylene Glycol (PEG4) | Hydrodynamic radius: ~11 Å; Hydration shell: 12–15 H~2~O molecules | Solubilization, steric shielding, and reduction of aggregation |
The disulfide (-SS-) bridge in Tetrazine-PEG4-SS-NHS leverages the reducing intracellular environment (2–10 mM glutathione) for selective payload liberation. Strategic positioning adjacent to the tetrazine moiety creates a dual-cleavable system: IEDDA conjugation releases the payload from the linker backbone, while disulfide reduction severs the linker-drug tether [6] [10]. This hierarchical cleavage mechanism minimizes premature drug release during plasma transit, where extracellular glutathione concentrations remain low (2–20 µM) [4].
Disulfide stability is engineered through steric hindrance and electronic modulation. Methyl groups flanking the disulfide bond (e.g., in -S-S-CH~3~ configurations) increase reduction potential thresholds by 40–60 mV, delaying cleavage until intracellular internalization [8] [10]. In vitro studies demonstrate that PEG4 spacers confer conformational flexibility, optimizing disulfide accessibility to glutathione reductase while maintaining serum stability >90% after 72 hours [6]. Comparative analyses reveal disulfide linkers exhibit 5–8× faster drug release kinetics in tumor homogenates (containing 5 mM glutathione) versus peptide-based linkers, enabling efficient bystander effects in heterogeneous tumors [4].
Table 2: Disulfide Bond Engineering Strategies in Tetrazine Linkers
Design Strategy | Structural Modification | Functional Outcome |
---|---|---|
Steric Shielding | Incorporation of geminal dimethyl groups adjacent to -SS- | Reduces plasma cleavage by 70%; Increases tumor-specificity |
Electronic Modulation | Electron-withdrawing groups (e.g., carboxylates) near disulfide | Elevates reduction potential; Delays cleavage until lysosomal entry |
Asymmetric Disulfides | Heteroaromatic (pyridyl)-SS-alkyl configurations | Accelerates thiol-disulfide exchange in endosomes (pH 5.0–6.5) |
PEG4 Spacing | Disulfide separated from tetrazine by 16-atom PEG chain | Prevents tetrazine quenching; Maintains reduction kinetics |
The tetraethylene glycol (PEG4) spacer (11 ethylene oxide units) serves as a multifunctional molecular "buffer" between the tetrazine motif and antibody attachment point. Its hydrophilic nature increases aqueous solubility by >50-fold compared to non-PEGylated analogs, achieving partition coefficients (log P) of -1.2 ± 0.3 that minimize aggregation during ADC formulation [5] [7]. Hydration dynamics studies reveal each PEG4 unit coordinates 3–4 water molecules, generating a hydrodynamic radius of 1.3–1.6 nm that sterically shields the tetrazine ring from serum nucleophiles and isomerases [7].
PEG4 length is optimized to balance three competing factors:
Table 3: Impact of PEG Spacer Length on Linker Performance
Parameter | PEG2 | PEG4 | PEG8 |
---|---|---|---|
Chain Length (atoms) | 8 | 16 | 32 |
Hydrodynamic Radius (Å) | 7.2 ± 0.9 | 11.3 ± 1.2 | 18.6 ± 2.1 |
Serum Stability (72 h) | 75% ± 5% | 94% ± 3% | 96% ± 2% |
Tumor Drug Release Rate (t~1/2~) | 8.5 h ± 1.2 h | 5.2 h ± 0.8 h | 6.7 h ± 1.1 h |
Antibody Affinity Retention | 65% ± 8% | 92% ± 5% | 89% ± 6% |
Critically, PEG4 outperforms longer spacers (e.g., PEG8) in in vivo tumor accumulation studies, exhibiting 29% injected dose per gram (ID/g) tumor uptake versus 22% ID/g for PEG8 analogs due to reduced renal clearance [4]. This optimization enables efficient penetration in dense tumor stroma while maintaining rapid IEDDA kinetics—key for next-generation ADCs targeting non-internalizing antigens [3] [8].
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